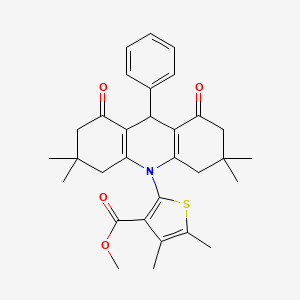
6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone is a chemical compound that has been of great interest to scientists due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including DNA topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antiviral activity against certain viruses, including herpes simplex virus and respiratory syncytial virus. In addition, this compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone in lab experiments is its broad range of potential applications. This compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a versatile tool for researchers. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone. One area of interest is the development of new drugs based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, in order to better understand its potential applications. In addition, there is interest in exploring the use of this compound in combination with other drugs, in order to enhance its therapeutic effects. Finally, researchers are interested in developing new synthesis methods for this compound, in order to improve its solubility and ease of use in lab experiments.
Synthesemethoden
6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone can be synthesized using different methods. One of the most common methods involves the reaction of 5-aminotetrazole with 2-hydroxypyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then hydrolyzed to obtain this compound.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(2H-tetrazol-5-yl)-1H-pyridazine-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O2/c12-3-1-2-4(13)11(8-3)5-6-9-10-7-5/h1-2H,(H,8,12)(H,6,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLVEZXOKSKROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(NC1=O)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B5985489.png)
![2-{2-[(3,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5985497.png)
![2-(2-{[4-(aminosulfonyl)phenyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide](/img/structure/B5985506.png)
![dimethyl 5-[(diphenylacetyl)amino]isophthalate](/img/structure/B5985514.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5985520.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B5985533.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5985543.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B5985551.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide](/img/structure/B5985580.png)
